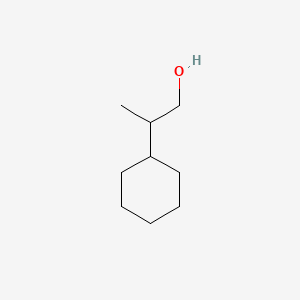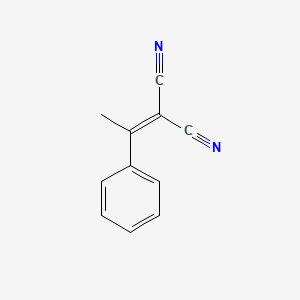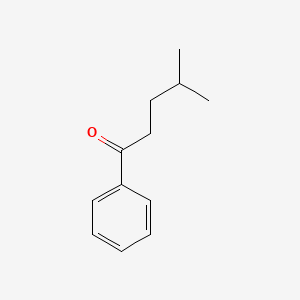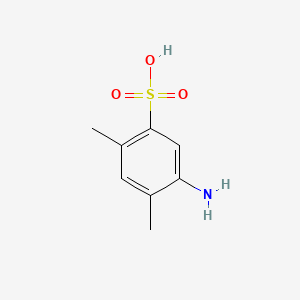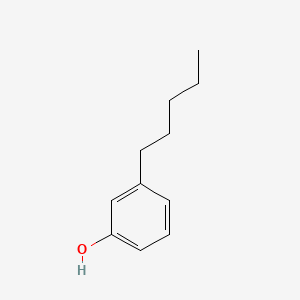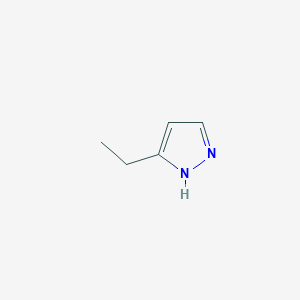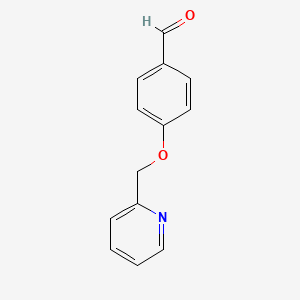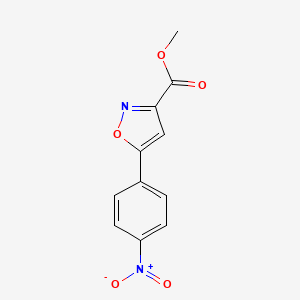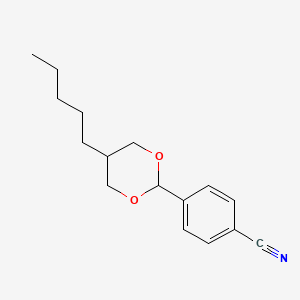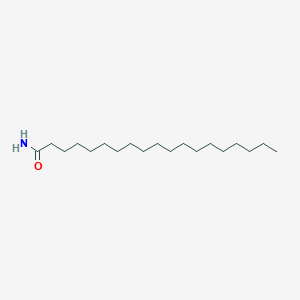
5-(3-Methylphenyl)-2-furoic acid
Overview
Description
5-(3-Methylphenyl)-2-furoic acid is an organic compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 3-Methylphenylfuroic acid, and its chemical formula is C12H10O3. In
Scientific Research Applications
5-(3-Methylphenyl)-2-furoic acid has been studied extensively for its potential applications in various fields. One of the most significant research areas is the development of new drugs. This compound has been shown to have anti-inflammatory and anticancer properties, making it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of 5-(3-Methylphenyl)-2-furoic acid is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 5-(3-Methylphenyl)-2-furoic acid has significant biochemical and physiological effects. It has been shown to reduce inflammation and inhibit the growth of cancer cells. Additionally, it has been shown to have antioxidant properties, which may help protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(3-Methylphenyl)-2-furoic acid in lab experiments is its potential as a new drug candidate. However, there are also some limitations to its use. For example, the compound may be difficult to synthesize in large quantities, which could limit its availability for research.
Future Directions
There are many potential future directions for research on 5-(3-Methylphenyl)-2-furoic acid. One area of focus could be the development of new drugs based on this compound. Additionally, further studies could be conducted to better understand its mechanism of action and potential applications in other fields, such as materials science and agriculture.
Conclusion:
In conclusion, 5-(3-Methylphenyl)-2-furoic acid is a promising compound with significant potential for applications in various fields. Its anti-inflammatory and anticancer properties make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and potential applications.
properties
IUPAC Name |
5-(3-methylphenyl)furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-8-3-2-4-9(7-8)10-5-6-11(15-10)12(13)14/h2-7H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJYIMVBENPXIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359339 | |
| Record name | 5-(3-Methylphenyl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methylphenyl)-2-furoic acid | |
CAS RN |
400744-57-2 | |
| Record name | 5-(3-Methylphenyl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



